molecular formula C14H29NO3 B14134362 Methyl 11-(dimethylamino)-10-hydroxyundecanoate CAS No. 373619-08-0

Methyl 11-(dimethylamino)-10-hydroxyundecanoate

Cat. No.: B14134362
CAS No.: 373619-08-0
M. Wt: 259.38 g/mol
InChI Key: LEODUDIDDFIJHP-UHFFFAOYSA-N
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Description

Methyl 11-(dimethylamino)-10-hydroxyundecanoate is an organic compound with a complex structure that includes a dimethylamino group and a hydroxy group attached to an undecanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 11-(dimethylamino)-10-hydroxyundecanoate typically involves multiple steps. One common method includes the esterification of 11-(dimethylamino)-10-hydroxyundecanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl 11-(dimethylamino)-10-hydroxyundecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: 11-(dimethylamino)-10-oxoundecanoate.

    Reduction: 11-(dimethylamino)-10-hydroxyundecanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 11-(dimethylamino)-10-hydroxyundecanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 11-(dimethylamino)-10-hydroxyundecanoate involves its interaction with various molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 11-(dimethylamino)-10-oxoundecanoate: Similar structure but with a carbonyl group instead of a hydroxy group.

    11-(Dimethylamino)-10-hydroxyundecanoic acid: The acid form of the compound.

    Methyl 11-(dimethylamino)-10-hydroxydecanoate: A shorter chain analogue.

Uniqueness

Methyl 11-(dimethylamino)-10-hydroxyundecanoate is unique due to the presence of both a dimethylamino group and a hydroxy group on an undecanoate backbone

Properties

CAS No.

373619-08-0

Molecular Formula

C14H29NO3

Molecular Weight

259.38 g/mol

IUPAC Name

methyl 11-(dimethylamino)-10-hydroxyundecanoate

InChI

InChI=1S/C14H29NO3/c1-15(2)12-13(16)10-8-6-4-5-7-9-11-14(17)18-3/h13,16H,4-12H2,1-3H3

InChI Key

LEODUDIDDFIJHP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(CCCCCCCCC(=O)OC)O

solubility

27.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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